卢美芬特林 3,4-环氧四氢呋喃二聚体(E/Z-混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

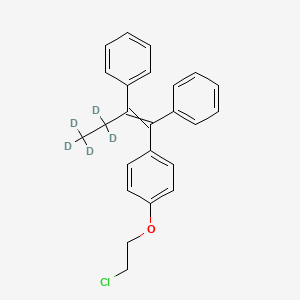

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) is a biochemical used for proteomics research . It has a molecular formula of C44H24Cl6O2 and a molecular weight of 797.38 g/mol .

Molecular Structure Analysis

The molecule contains a total of 85 bonds, including 61 non-H bonds, 38 multiple bonds, 4 rotatable bonds, 2 double bonds, and 36 aromatic bonds. It also includes 1 three-membered ring and 3 five-membered rings .Physical And Chemical Properties Analysis

The physical and chemical properties of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) include a molecular weight of 797.38 g/mol and a molecular formula of C44H24Cl6O2 .科学研究应用

Anti-Toxoplasma gondii Activity

Lumefantrine has been determined as an effective drug against Toxoplasma gondii infection in both in vitro and in vivo studies . It inhibits the proliferation of T. gondii in Vero cells without being toxic to the cells . In mice infected with T. gondii, lumefantrine prolonged their survival and reduced the parasite burden in their tissues .

Anti-Malarial Activity

Lumefantrine is an important compound in pharmacology due to its anti-malarial effect . It has been the mainstay of the most widely used combination therapy with artemether . Lumefantrine has been used with artemether since 1994 . The parasite cannot develop a resistance against both due to their different destructive mechanisms .

Spectroscopic and Structural Analysis

The structural and spectroscopic properties of Lumefantrine, such as bond lengths, bond angles, FT-IR and NMR spectra have been investigated computationally . The results calculated by the software were compared to experimental results from the literature .

Drug Solubility in Lipid-Based Formulations

Lumefantrine has been employed as a model poorly water-soluble drug in studies focusing on the use of lipid-based formulations in conjunction with alternate lipophilic salt forms (or ionic liquids) to promote drug solubility .

作用机制

Target of Action

, which is known to target the heme crystallization within the malaria parasite .

Mode of Action

The exact mechanism by which Lumefantrine exerts its antimalarial effect is unknown . Available data suggest that Lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis . Whether the Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) retains this activity or possesses a different mechanism is unclear.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) involves the dimerization of Lumefantrine via a Diels-Alder reaction followed by epoxidation of the resulting tetrahydrofuran ring.", "Starting Materials": [ "Lumefantrine", "Maleic anhydride", "Tetrahydrofuran", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol" ], "Reaction": [ "Step 1: Lumefantrine and maleic anhydride are reacted in tetrahydrofuran in the presence of sodium hydroxide to form the Diels-Alder adduct.", "Step 2: The resulting adduct is then treated with hydrogen peroxide in acetic acid to epoxidize the tetrahydrofuran ring.", "Step 3: The epoxide is then opened under acidic conditions to form the dimeric product.", "Step 4: The dimer is then separated into the E/Z mixture via column chromatography using methanol as the eluent." ] } | |

CAS 编号 |

1795129-61-1 |

产品名称 |

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) |

分子式 |

C₄₄H₂₄Cl₆O₂ |

分子量 |

797.38 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

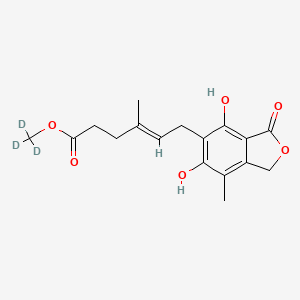

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

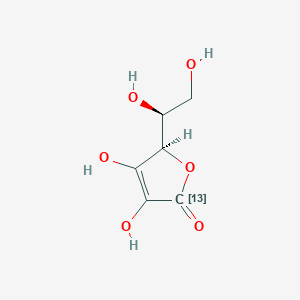

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)